Nav1.7 inhibitor
Overview
Description
Nav1.7 inhibitors are compounds that target the voltage-gated sodium channel isoform 1.7 (Nav1.7). This channel is predominantly expressed in sensory neurons and plays a crucial role in the transmission of pain signals. Mutations in the Nav1.7 gene can lead to conditions such as congenital insensitivity to pain or episodic extreme pain disorders . Due to its significant role in pain perception, Nav1.7 has become a high-interest target for developing non-opioid pain therapeutics .
Preparation Methods
The synthesis of Nav1.7 inhibitors involves various synthetic routes and reaction conditions. One common approach is the modification of guanidinium toxins to create selective inhibitors . Another method involves high-throughput screening of natural products to identify novel inhibitors, such as naphthylisoquinoline alkaloids . Industrial production methods often involve the use of advanced techniques like cryogenic electron microscopy (cryo-EM) to design and optimize inhibitors .
Chemical Reactions Analysis
Nav1.7 inhibitors undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the inhibitor, potentially enhancing its binding affinity.
Reduction: Used to alter the oxidation state of the inhibitor, affecting its interaction with the Nav1.7 channel.
Substitution: Common reagents include halogens and alkyl groups, which can be substituted onto the inhibitor to improve its selectivity and potency.
Major products formed from these reactions include modified inhibitors with enhanced pharmacological properties, such as increased selectivity for Nav1.7 over other sodium channel isoforms .
Scientific Research Applications
Nav1.7 inhibitors have a wide range of scientific research applications:
Chemistry: Used as tools to study the structure and function of sodium channels.
Biology: Help in understanding the molecular mechanisms of pain transmission.
Industry: Development of new pain relief medications and research tools for drug discovery.
Mechanism of Action
Nav1.7 inhibitors exert their effects by blocking the sodium ion conductance through the Nav1.7 channel. This inhibition prevents the initiation and propagation of action potentials in nociceptive neurons, thereby reducing pain perception . The molecular targets include the voltage-sensing domains and the central pore of the Nav1.7 channel . Pathways involved in this mechanism include the modulation of ion channel gating and the prevention of sodium influx .
Comparison with Similar Compounds
Nav1.7 inhibitors can be compared with other sodium channel inhibitors, such as:
Lidocaine: A broad-spectrum sodium channel blocker with less selectivity for Nav1.7.
Mexiletine: Another broad-spectrum inhibitor with applications in treating arrhythmias.
Carbamazepine: Used for epilepsy and neuropathic pain but lacks the specificity of Nav1.7 inhibitors.
Nav1.7 inhibitors are unique due to their high selectivity for the Nav1.7 isoform, which minimizes off-target effects and enhances their potential as pain therapeutics .
Properties
IUPAC Name |
5-chloro-4-[(3,4-dichlorophenoxy)methyl]-2-fluoro-N-methylsulfonylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3FNO4S/c1-25(22,23)20-15(21)10-6-12(17)8(4-14(10)19)7-24-9-2-3-11(16)13(18)5-9/h2-6H,7H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPXWPAGHGHDCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)Cl)COC2=CC(=C(C=C2)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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